molecular formula C21H23N3O2S B6091972 4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide

4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide

Cat. No.: B6091972
M. Wt: 381.5 g/mol
InChI Key: FMCIIFQQSOUXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide is a complex organic compound that belongs to the class of pyrimido[2,1-B][1,3]benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzothiazole derivative with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds.

Scientific Research Applications

4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-carboxamide share structural similarities.

    Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine are related in terms of their core structure.

Uniqueness

4-Oxo-N-(4-phenyl-2-butanyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide is unique due to its specific combination of a benzothiazole ring fused with a pyrimidine ring, along with the presence of a phenylbutyl side chain. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-oxo-N-(4-phenylbutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14(11-12-15-7-3-2-4-8-15)23-19(25)16-13-22-21-24(20(16)26)17-9-5-6-10-18(17)27-21/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCIIFQQSOUXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.